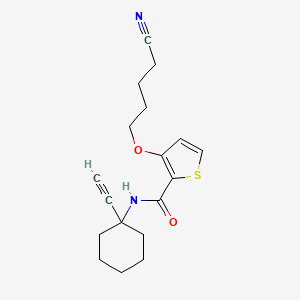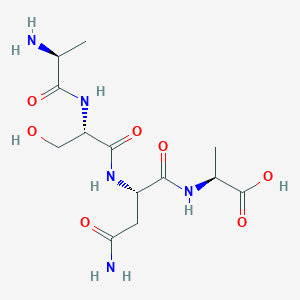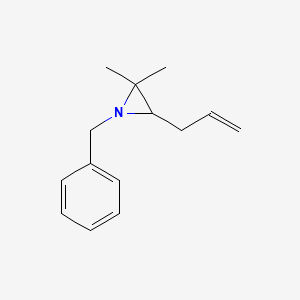![molecular formula C6H12LiN B14209629 Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- CAS No. 833698-08-1](/img/structure/B14209629.png)
Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a lithium ion coordinated with a pyrrolidine ring, which is substituted with an ethyl group at the 2-position. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- typically involves the reaction of lithium with a suitable pyrrolidine derivative. One common method is the reaction of lithium metal with (2S)-1-ethyl-2-pyrrolidinone under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of lithium. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- can be scaled up by using larger reaction vessels and more efficient mixing techniques. The use of automated systems to control the reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different lithium-containing species.
Substitution: The ethyl group or the lithium ion can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various lithium-containing derivatives.
Aplicaciones Científicas De Investigación
Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lithium bonds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including lithium-ion batteries and other energy storage devices.
Mecanismo De Acción
The mechanism by which Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- exerts its effects involves its interaction with various molecular targets. The lithium ion can displace other metal ions, such as sodium or potassium, in biological systems, affecting the function of enzymes and receptors. This displacement can alter the activity of these proteins, leading to changes in cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium carbonate (Li2CO3)
- Lithium citrate
- Lithium orotate
Comparison
Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- is unique due to its specific structural features, such as the pyrrolidine ring and the (2S) configuration. Unlike other lithium compounds, it has distinct reactivity and interaction profiles, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
833698-08-1 |
|---|---|
Fórmula molecular |
C6H12LiN |
Peso molecular |
105.1 g/mol |
Nombre IUPAC |
lithium;1-ethylpyrrolidin-5-ide |
InChI |
InChI=1S/C6H12N.Li/c1-2-7-5-3-4-6-7;/h5H,2-4,6H2,1H3;/q-1;+1 |
Clave InChI |
ALWCRAPCFCXEIR-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CCN1CCC[CH-]1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14209552.png)

![2-[2-(3,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209573.png)


![4-[(E)-{4-[Bis(4-methylphenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B14209596.png)

![1H-Benzimidazol-5-amine, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B14209608.png)
![2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane](/img/structure/B14209615.png)
![tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane](/img/structure/B14209621.png)




